ethyl 4-({[4'-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4’-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]carbamoyl}amino)benzoate is a complex organic compound with a molecular formula of C34H30N2O7 . This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, and dimethoxy groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-({[4’-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]carbamoyl}amino)benzoate involves several steps. One common synthetic route includes the reaction of 4-(ethoxycarbonyl)phenyl isocyanate with 3,3’-dimethoxy-[1,1’-biphenyl]-4,4’-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product purity.
Chemical Reactions Analysis
Ethyl 4-({[4’-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]carbamoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-({[4’-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]carbamoyl}amino)benzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 4-({[4’-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Properties
IUPAC Name |
ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O8/c1-5-45-31(39)21-7-13-25(14-8-21)35-33(41)37-27-17-11-23(19-29(27)43-3)24-12-18-28(30(20-24)44-4)38-34(42)36-26-15-9-22(10-16-26)32(40)46-6-2/h7-20H,5-6H2,1-4H3,(H2,35,37,41)(H2,36,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSKBYCEODUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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